
3-(4-Fluorophenyl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Multicomponent reactions involving similar compounds have been utilized for synthesizing complex organic molecules. For instance, a study highlighted the Aldol–Michael addition reactions involving components like N,N-dimethylbarbituric acid and cyclohexane-1,3-dione, indicating the strategic use of fluorophenyl derivatives in synthesizing novel organic compounds with defined molecular structures through aqueous solutions, which are confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Materials Science and Photophysics
- The design and synthesis of materials with specific light-induced properties have been explored, where compounds with fluorophenyl groups play a critical role. For example, the development of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions demonstrates the importance of such structural units in creating materials with unique electronic and photophysical properties (He et al., 2021).
Chemical Sensors and Environmental Monitoring
- The use of fluorophenyl derivatives in constructing fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene showcases their potential in environmental monitoring and public safety. Such sensors operate based on a "turn-on" fluorescence mode, triggered by specific reactions with the target analytes, underscoring the versatility of fluorophenyl-based compounds in sensor development (Zhang et al., 2017).
Quantum Chemical Studies
- Comparative quantum chemical studies on derivatives similar to "3-(4-Fluorophenyl)oxolane-2,5-dione" provide insights into their molecular structures, electronic properties, and potential reactivity. This underscores the utility of computational methods in predicting the behavior and applications of novel organic compounds (Shukla et al., 2017).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUQKOWYKHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxolane-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
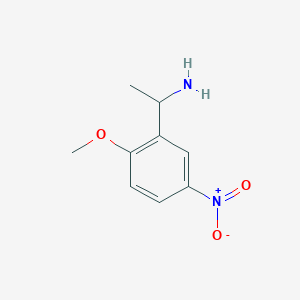
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2584480.png)
![Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2584481.png)
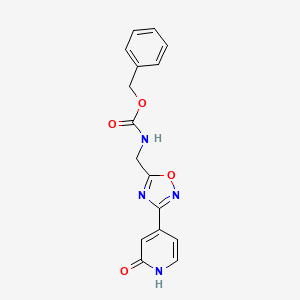
![Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B2584485.png)


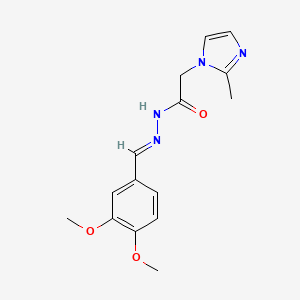
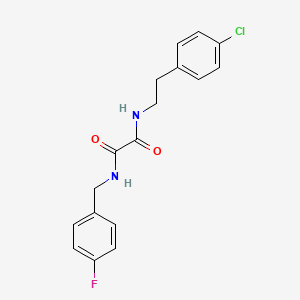


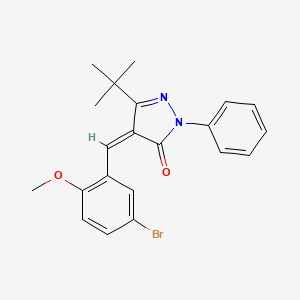
![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)